2-(Trifluoromethyl)cinnamic acid
Overview
Description
2-(Trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H7F3O2. It is a derivative of cinnamic acid, characterized by the presence of a trifluoromethyl group at the ortho position of the phenyl ring.
Mechanism of Action
Target of Action
2-(Trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes . It is functionally related to trans-cinnamic acid . .
Mode of Action
It is known that the presence of an electron-withdrawing group on the para position of the phenyl ring can favor significant biological activity . As this compound has a trifluoromethyl group, it might interact with its targets in a similar manner.
Pharmacokinetics
It’s known that the compound is a solid crystalline substance and its melting point is 205-207 °C (lit.) . These properties might influence its bioavailability.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is advised to use this compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)cinnamic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid. The trifluoromethyl group enhances the compound’s ability to donate electrons, thereby stabilizing radical intermediates formed during enzymatic reactions . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, potentially acting as an antioxidant .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It influences cell signaling pathways by modulating the activity of key kinases and transcription factors, leading to altered gene expression profiles. Furthermore, this compound affects cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the availability of ATP and promoting oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering chromatin structure . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and heat . In in vitro studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and antioxidant defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . It can also be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations enable this compound to exert its effects on cellular metabolism and signaling pathways effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)cinnamic acid typically involves the condensation of trifluoromethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of organic solvents such as methyl alcohol, methyl tertiary butyl ether, or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated derivatives .
Scientific Research Applications
2-(Trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Comparison with Similar Compounds
- trans-Cinnamic acid
- 2-Methylcinnamic acid
- 4-(Dimethylamino)cinnamic acid
- 3-(4-Pyridyl)acrylic acid
- α-Methylcinnamic acid
- 4-Chlorocinnamic acid
- 3,4-Dimethoxycinnamic acid
- 4-Methylcinnamic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetic acid .
Uniqueness: 2-(Trifluoromethyl)cinnamic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs .
Properties
IUPAC Name |
(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVYAIXPAGBXOM-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031323 | |
Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-25-1, 98386-81-3 | |
Record name | o-(Trifluoromethyl)cinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)cinnamic acid, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(trifluoromethyl)cinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79PJG9RJG3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research paper provide any specific information about the effects of 2-(Trifluoromethyl)cinnamic acid on gastric lesions?
A1: Unfortunately, the research abstract you provided primarily focuses on the gastroprotective effects of cinnamic acid, p-methoxycinnamic acid, and 3,4,5-trimethoxycinnamic acid. While it mentions that this compound was among the compounds tested, it does not provide specific details about its individual effects on gastric lesions. []
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